molecular formula C14H20N2O2 B8149162 Benzyl 2-(4-aminopiperidin-1-yl)acetate

Benzyl 2-(4-aminopiperidin-1-yl)acetate

Cat. No.: B8149162
M. Wt: 248.32 g/mol
InChI Key: YDWJWIGBYPCETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(4-aminopiperidin-1-yl)acetate is a piperidine-derived ester compound featuring a 4-aminopiperidine moiety linked to a benzyl group via an acetate bridge. Piperidine derivatives are widely studied in medicinal chemistry for their pharmacological roles, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

benzyl 2-(4-aminopiperidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-13-6-8-16(9-7-13)10-14(17)18-11-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWJWIGBYPCETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-aminopiperidin-1-yl)acetate typically involves the reaction of benzyl bromide with 2-(4-aminopiperidin-1-yl)acetic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-aminopiperidin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzyl compounds .

Scientific Research Applications

Benzyl 2-(4-aminopiperidin-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-(4-aminopiperidin-1-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table highlights key structural and functional distinctions between the target compound and its analogs:

Parameter Benzyl 2-(4-aminopiperidin-1-yl)acetate Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) Benzyl 2-(4-hydroxypiperidin-1-yl)acetate (CAS 502650-04-6) Benzyl Phenyl Acetate (CAS 102-16-9)
Core Structure Acetate ester with 4-aminopiperidine Carboxylate ester with 4-aminopiperidine Acetate ester with 4-hydroxypiperidine Phenyl-substituted benzoate ester
Molecular Formula Not explicitly provided C₁₃H₁₈N₂O₂ C₁₄H₁₉NO₃ C₁₅H₁₄O₂
Molar Mass (g/mol) Not available 234.29 249.31 226.27
Functional Groups Amino (-NH₂), ester Amino (-NH₂), carboxylate ester Hydroxyl (-OH), ester Phenyl, ester
Physical State Not available Powder Not specified Colorless liquid
Melting/Boiling Point Not available 68°C (melting) Not available 317–319°C (boiling)
Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1)
  • No comprehensive toxicological data available .
  • Handling : Requires NIOSH/MSHA-approved respirators, chemical-resistant gloves, and goggles .
Benzyl 2-(4-hydroxypiperidin-1-yl)acetate (CAS 502650-04-6)
  • Limited hazard data, but hydroxyl groups generally reduce reactivity compared to amino derivatives.
Benzyl Phenyl Acetate (CAS 102-16-9)
  • Hazards :
    • Aquatic toxicity (long-term effects), skin/eye irritation .
    • Contains regulated impurities (As, Cd, Hg, Pb) .

Reactivity and Stability

  • Benzyl 4-aminopiperidine-1-carboxylate: Avoid strong oxidizers; stability data unspecified .
  • Benzyl Phenyl Acetate : Stable under standard conditions but incompatible with strong acids/bases .

Research and Regulatory Considerations

Regulatory Status

  • Benzyl 4-aminopiperidine-1-carboxylate: Not classified under REACH SVHC or hazardous transport categories .
  • Benzyl Phenyl Acetate : Classified under IMDG Code 9/III (aquatic hazard) .

Limitations and Knowledge Gaps

  • Toxicological Data: Limited for all analogs, emphasizing the need for further studies .
  • Target Compound: Direct data on this compound are absent; inferences rely on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.